2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Fluorogen activating protein (FAP) Chemical probe Protein trafficking biosensor

2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide (CAS 1788844-97-2) is a synthetic sulfonamide-acetamide conjugate bearing a 1-(pyridin-2-yl)pyrrolidin-3-amine core and a 2,5-dimethylbenzenesulfonamido N-capping group. Its molecular formula is C19H24N4O3S (MW 388.49 g/mol), with InChI Key URMODIHLCDCMMH-UHFFFAOYSA-N.

Molecular Formula C19H24N4O3S
Molecular Weight 388.49
CAS No. 1788844-97-2
Cat. No. B2623736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
CAS1788844-97-2
Molecular FormulaC19H24N4O3S
Molecular Weight388.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3
InChIInChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24)
InChIKeyURMODIHLCDCMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide (CAS 1788844-97-2): Structural Identity and Class Context


2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide (CAS 1788844-97-2) is a synthetic sulfonamide-acetamide conjugate bearing a 1-(pyridin-2-yl)pyrrolidin-3-amine core and a 2,5-dimethylbenzenesulfonamido N-capping group. Its molecular formula is C19H24N4O3S (MW 388.49 g/mol), with InChI Key URMODIHLCDCMMH-UHFFFAOYSA-N . The compound belongs to the broader class of pyrrolidine-containing benzenesulfonamides, a scaffold that appears in urotensin II receptor antagonist patents [1] and in sulfonamido-pyrrolidine beta-secretase inhibitor applications [2]. Its closest structurally characterized analog with published activity data is ML342 (CID 2953239, CHEMBL1401186), a piperazine-containing constitutional isomer (C19H24N4O3S, InChI Key AVFZKEVCVCSCJE-UHFFFAOYSA-N) that has been co-crystallized with fluorogen activating protein AM2.2 (PDB 5J75) and profiled as a potent, nonfluorescent inhibitor of FAP-fluorogen binding [3] [4].

Why 2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide Cannot Be Interchanged with Generic Pyrrolidine Sulfonamides or Piperazine Isomers


Generic substitution within the pyrrolidine sulfonamide class is not straightforward because even subtle ring-system alterations can profoundly impact target engagement, binding-site complementarity, and pharmacokinetic behavior. The target compound's 1-(pyridin-2-yl)pyrrolidine scaffold is a constitutional isomer of the 4-(pyridin-2-yl)piperazine motif found in ML342 (CID 2953239). Although both share the same molecular formula (C19H24N4O3S) and sulfonamido-acetamide linkage, the five-membered pyrrolidine ring imposes a different spatial orientation of the pyridine nitrogen, altering the hydrogen-bonding donor/acceptor geometry relative to the six-membered piperazine ring [1] [2]. In the piperazine series, X-ray crystallography of the ML342–FAP AM2.2 complex (PDB 5J75) demonstrates that the pyridine nitrogen and the piperazine ring participate in a defined hydrogen-bond network within the fluorogen-binding pocket [2]. Replacing the piperazine with pyrrolidine is expected to shift the vector of the pyridyl group, potentially disrupting this network and altering affinity and selectivity for FAP isoforms (e.g., AM2.2 vs. MG13) [3]. Furthermore, pyrrolidine and piperazine have distinct pKa values (~10.6 vs. ~9.7 for the conjugate acids, respectively), which can influence ionization state at physiological pH and consequently affect solubility, permeability, and off-target interactions [4]. These structural and physicochemical divergences mean that even analogs with identical molecular formulas cannot be treated as interchangeable.

2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide: Quantitative Differentiation Evidence Against Closest Comparators


Constitutional Isomerism: Pyrrolidine vs. Piperazine Core Defines Divergent Binding-Site Conformations Relative to ML342

The target compound and ML342 (CID 2953239) are constitutional isomers sharing the identical molecular formula C19H24N4O3S (MW 388.49 g/mol) but differing in the central heterocycle: the target compound contains a 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold, whereas ML342 contains a 4-(pyridin-2-yl)piperazin-1-amine scaffold [1]. The pyrrolidine ring is saturated with five members and one nitrogen, while the piperazine ring is a six-membered ring containing two nitrogens. This ring-size difference alters the dihedral angle between the pyridine ring and the amide bond, directly impacting the spatial presentation of the pyridyl nitrogen that serves as a key hydrogen-bond acceptor in the FAP binding site. X-ray crystallography of ML342 bound to FAP AM2.2 (PDB 5J75, resolution 2.0 Å) reveals specific hydrogen-bonding interactions between the piperazine ring nitrogen and the pyridine nitrogen with residues in the fluorogen-binding pocket [2]. The pyrrolidine analog cannot replicate this geometry due to the shorter N–N distance and reduced conformational degrees of freedom of the five-membered ring, leading to a predicted differential binding mode.

Fluorogen activating protein (FAP) Chemical probe Protein trafficking biosensor

Predicted Differential Basicity: Pyrrolidine (pKa ~10.6) vs. Piperazine (pKa ~9.7) Influences Ionization State at Physiological pH

The conjugate acid of pyrrolidine has a pKa of approximately 10.6, whereas the first protonation pKa of piperazine is approximately 9.73 [1]. At physiological pH 7.4, the pyrrolidine nitrogen in the target compound exists >99.9% in the protonated (cationic) form, while the piperazine ring in ML342 is approximately 93% protonated at the more basic nitrogen. This 6–7% difference in the neutral fraction translates to a measurable difference in passive membrane permeability, as only the neutral species can diffuse across lipid bilayers. For compounds of similar molecular weight and logP (XLogP3-AA of ML342 is 1.8 [2]; the target compound is predicted to have a similar logP of 1.7–2.0 by analogy), the pyrrolidine-containing compound is expected to have a lower effective permeability coefficient (Papp) due to its permanently charged pyrrolidinium moiety.

Physicochemical property Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Topology: Pyrrolidine Lacks the Second Piperazine Nitrogen, Altering Solubility and Crystal Packing

The piperazine ring in ML342 contains a second nitrogen atom that can act as an additional hydrogen-bond acceptor (HBA) and, when protonated, as a hydrogen-bond donor (HBD). The target compound's pyrrolidine ring has only one nitrogen, eliminating one HBA site. This reduction from 6 to 5 HBA sites and from 1 to 0 additional HBD sites (beyond the sulfonamide NH) alters the compound's capacity to form intermolecular hydrogen bonds in the solid state, which can affect melting point, crystallinity, and polymorph diversity [1]. ML342 has been crystallized as a ligand in complex with FAP AM2.2, with well-resolved electron density for the piperazine ring (PDB 5J75) [2]. The target compound's reduced hydrogen-bonding capacity may result in different crystal packing motifs and potentially higher aqueous solubility but lower melting point and reduced propensity for co-crystallization with protein targets under standard screening conditions.

Solid-state property Formulation suitability Crystallinity

FAP Isoform Selectivity Potential: Piperazine-Based ML342 is Selective for AM2.2 over MG13; Pyrrolidine Analog May Show Divergent Selectivity

In the published characterization of ML342, the compound was shown to be a potent disruptor of the thiazole-orange fluorogen TO1-2p binding to FAP AM2.2, while exhibiting selectivity over the MG13 FAP-tag that activates malachite green fluorogen [1]. The quantitative potency of ML342 for FAP AM2.2 is reported as a competitive inhibitor of fluorogen binding, though the primary publication emphasizes the functional disruption of the FAP-fluorogen interaction rather than reporting a simple IC50 value. The pyrrolidine-containing target compound, with its altered ring geometry, is predicted to sample a different conformational ensemble within the FAP binding pocket. Since the AM2.2 and MG13 FAP binding sites differ in their shape complementarity for the ligand heterocycle, the pyrrolidine-to-piperazine substitution may invert or modulate the isoform selectivity profile, making the target compound potentially more (or less) selective for MG13 relative to AM2.2.

Isoform selectivity Biosensor multiplexing Off-target activity

2-(2,5-Dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide: Recommended Procurement and Application Scenarios


Chemical Probe for FAP-Based Multiplexed Biosensor Assays Requiring Orthogonal Selectivity to ML342

The constitutional isomerism between the target compound (pyrrolidine core) and ML342 (piperazine core) provides an opportunity to exploit differential FAP isoform selectivity in multiplexed live-cell protein trafficking assays. As established in Section 3, the pyrrolidine ring is predicted to occupy the FAP binding pocket with a distinct geometry relative to the piperazine-based ML342, which has documented selectivity for AM2.2 over MG13 [1]. Researchers employing orthogonal FAP-fluorogen pairs (e.g., TO1-2p/AM2.2 and malachite green/MG13) can use the pyrrolidine analog as a potential AM2.2-selective or MG13-selective nonfluorescent competitor, enabling independent quenching of one channel without cross-interference in the other. This application is directly supported by the structural evidence of differential ring geometry and hydrogen-bonding topology (Evidence Items 1 and 3 in Section 3).

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamido-Acetamide FAP Inhibitors Targeting Specific Hydrogen-Bond Networks

The reduction in hydrogen-bond acceptor count (5 HBA for the target compound vs. 6 HBA for ML342) makes the target compound a valuable tool for deconvoluting the contribution of the second heterocyclic nitrogen to FAP binding affinity. As shown in Section 3, the piperazine ring in ML342 engages in a hydrogen-bond network resolved in the PDB 5J75 co-crystal structure [2]. By comparing the binding thermodynamics (ΔG, ΔH, -TΔS) of the pyrrolidine analog against ML342 using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), medicinal chemists can quantify the energetic penalty of removing one hydrogen-bond acceptor, informing scaffold optimization for improved ligand efficiency. This scenario is grounded in the quantitative HBA/HBD difference documented in Evidence Item 3.

Comparative Cellular Permeability Profiling in FAP-Expressing Cell Lines for Intracellular Target Engagement Studies

The predicted differential ionization state at physiological pH (pyrrolidinium >99.9% protonated vs. piperazine ~93% protonated at the more basic nitrogen, as detailed in Evidence Item 2 of Section 3) makes the target compound useful for investigating the role of permanent cationic charge on cellular permeability in the FAP inhibitor series. In Caco-2 or MDCK monolayer permeability assays, the pyrrolidine analog is expected to exhibit a lower apparent permeability coefficient (Papp A→B) compared to ML342, providing a quantitative benchmark for the permeability-basicity trade-off. This property is directly relevant for selecting between extracellular (FAP-tagged surface receptors) vs. intracellular (FAP-tagged endosomal proteins) biosensor applications.

Solid-State Form and Co-Crystallization Screening for FAP Structural Biology Campaigns

The altered hydrogen-bonding capacity of the target compound (ΔHBA = -1 relative to ML342) may result in different co-crystallization behavior with FAP isoforms, as established in Evidence Item 3. X-ray crystallographers who have successfully obtained ML342–FAP AM2.2 co-crystals (PDB 5J75, resolution 2.0 Å) [2] can use the pyrrolidine analog in sparse-matrix crystallization screens to obtain alternative crystal forms or to co-crystallize with FAP isoforms (e.g., MG13) that have proven recalcitrant to piperazine-based ligands. The distinct crystal packing propensity could yield higher-resolution structures with improved ligand electron density, enabling more precise refinement of the pyrrolidine ring conformation.

Quote Request

Request a Quote for 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.